molecular formula C7H9ClN4 B2777442 2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine;hydrochloride CAS No. 860258-70-4

2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine;hydrochloride

Cat. No.: B2777442
CAS No.: 860258-70-4
M. Wt: 184.63
InChI Key: SZXHPOAOIPAVKE-UHFFFAOYSA-N
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Description

2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine;hydrochloride is a compound belonging to the class of imidazopyridines. These compounds are characterized by an imidazole ring fused with a pyridine moiety. The structural resemblance between imidazopyridines and purines has prompted extensive biological investigations to assess their potential therapeutic significance .

Mechanism of Action

Target of Action

The primary targets of 2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine;hydrochloride, also known as EN300-26683100, are the Estrogen receptor alpha (ERα) and Nuclear receptor coactivator 2 . These receptors play a crucial role in various cellular processes, including cell growth and differentiation.

Mode of Action

The compound interacts with its targets by binding to them, which leads to a series of biochemical reactions. For instance, it induces widespread effects via activation of oestrogen receptor alpha (ERα) . This interaction can lead to the deregulation of miRNA, which could potentially be an important non-DNA-damaging carcinogenic mechanism in breast cancer .

Biochemical Pathways

The affected pathways include those involved in the regulation of cell growth and differentiation, particularly in the context of cancer. For instance, IKK-ɛ and TBK1, which are known to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Pharmacokinetics

The design and synthesis of bioisosteres, which this compound is a part of, generally aim to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with its targets. The activation of ERα and the subsequent deregulation of miRNA can lead to changes in cell growth and differentiation, potentially contributing to the development of diseases such as cancer .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazopyridines such as:

Uniqueness

2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a GABA A receptor modulator sets it apart from other imidazopyridines, making it a valuable compound for therapeutic applications .

Properties

IUPAC Name

2-methyl-1H-imidazo[4,5-b]pyridin-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.ClH/c1-4-9-5-2-3-6(8)11-7(5)10-4;/h2-3H,1H3,(H3,8,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXHPOAOIPAVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CC(=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860258-70-4
Record name 2-methyl-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride
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